Cas no 14098-41-0 (Dibenzo-21-crown 7-ether)

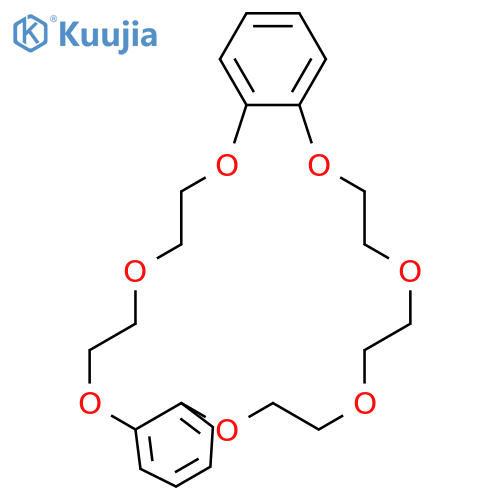

Dibenzo-21-crown 7-ether structure

商品名:Dibenzo-21-crown 7-ether

Dibenzo-21-crown 7-ether 化学的及び物理的性質

名前と識別子

-

- Dibenzo-21-crown 7-Ether

- [2,5]-DIBENZO-21-CROWN-7

- [3,4]-Dibenzo-21-crown-7

- Dibenzo-21-crown-7

- Dibenzo[b,k]-1,4,7,10,13,16,19-heptaoxacycloheneicosane

- 6,7,10,12,13,15,16,23,24-DECAHYDRODIBENZO[B,H][1,4,7,10,13,16,19]HEPTAOXACYCLOHENEICOSIN

- 6,7,9,10,12,13,20,21,23,24-DECAHYDRODIBENZO[B,K][1,4,7,10,13,16,19]HEPTAOXACYCLO HENEICOSIN

- 3,4-DIBENZO-21-CROWN-7 98%

- [3,4]-Dibenzo-21-crown-7,98%

- JKCQOMAQPUYHPL-UHFFFAOYSA-N

- ST50826333

- D2878

- Z56757648

- 6,7,9,10,12,13,20,21,23,24-Decahydrodibenzo[b,k][1,4,7,10,13,16,19]heptaoxacyclohenicosine

- SCHEMBL676131

- 2,5,8,15,18,21,24-heptaoxatricyclo[23.4.0.09,14]nonacosa-1(29),9,11,13,25,27-hexaene

- Dibenzo[b,k][1,4,7,10,13,16,19]heptaoxacyclohenicosa-2,11-diene

- 2,5,8,15,18,21,24-heptaoxatricyclo[23.4.0.0^{9,14]nonacosa-1(29),9,11,13,25,27-hexaene

- 14098-41-0

- Dibenzo-21-crown-7, 97%

- 4-CHLOROINDOLE-3-CARBOXYLICACID

- 6,7,9,10,12,13,20,21,23,24-Decahydrodibenzo[b,k][1,4,7,10,13,16,19]heptaoxacyclohenicosine #

- DTXSID30342925

- J-007439

- AB01099894-03

- SY052448

- 2,3,14,15-Dibenzo-1,4,7,10,13,16,19-heptaoxacycloheneicosa-2,14-diene

- CS-0270485

- MFCD00068646

- Dibenzo[b,k][1,4,7,10,13,16,19]heptaoxacycloheneicosin, 6,7,9,10,12,13,20,21,23,24-decahydro-

- AKOS001025168

- NCGC00321262-01

- FT-0637010

- Dibenzo(b,k)(1,4,7,10,13,16,19)heptaoxacyclohenicosa-2,11-diene

- DTXCID20294005

- 2,5,8,15,18,21,24-heptaoxatricyclo[23.4.0.0?,(1)?]nonacosa-1(25),9,11,13,26,28-hexaene

- Dibenzo-21-crown 7-ether

-

- MDL: MFCD00068646

- インチ: 1S/C22H28O7/c1-3-7-21-19(5-1)26-15-11-23-9-10-24-12-16-27-20-6-2-4-8-22(20)29-18-14-25-13-17-28-21/h1-8H,9-18H2

- InChIKey: JKCQOMAQPUYHPL-UHFFFAOYSA-N

- ほほえんだ: O1C([H])([H])C([H])([H])OC2=C([H])C([H])=C([H])C([H])=C2OC([H])([H])C([H])([H])OC([H])([H])C([H])([H])OC2=C([H])C([H])=C([H])C([H])=C2OC([H])([H])C([H])([H])OC([H])([H])C1([H])[H]

計算された属性

- せいみつぶんしりょう: 404.18400

- どういたいしつりょう: 404.183503

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 7

- 重原子数: 29

- 回転可能化学結合数: 0

- 複雑さ: 373

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 2.3

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 64.599

じっけんとくせい

- 色と性状: 未確定

- 密度みつど: 1.1710 (rough estimate)

- ゆうかいてん: 103.0 to 107.0 deg-C

- ふってん: 486.07°C (rough estimate)

- フラッシュポイント: Not available

- 屈折率: 1.6380 (estimate)

- PSA: 64.61000

- LogP: 2.96540

- じょうきあつ: 0.0±1.4 mmHg at 25°C

- ようかいせい: 未確定

Dibenzo-21-crown 7-ether セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:warning

- 危害声明: H303-H315-H319

- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P312

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26-S37/39

-

危険物標識:

- セキュリティ用語:S26;S37/39

- リスク用語:R36/37/38

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

Dibenzo-21-crown 7-ether 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D302831-200mg |

Dibenzo-21-crown 7-ether |

14098-41-0 | 96% | 200mg |

¥303.90 | 2023-09-03 | |

| TRC | D533930-10mg |

Dibenzo-21-crown 7-ether |

14098-41-0 | 10mg |

$ 50.00 | 2022-06-05 | ||

| abcr | AB171281-1 g |

Dibenzo-21-crown 7-ether; . |

14098-41-0 | 1 g |

€171.30 | 2023-07-20 | ||

| A2B Chem LLC | AA66799-250mg |

Dibenzo-21-crown 7-ether |

14098-41-0 | 96% | 250mg |

$22.00 | 2024-04-20 | |

| abcr | AB171281-1g |

Dibenzo-21-crown 7-ether; . |

14098-41-0 | 1g |

€181.70 | 2025-02-18 | ||

| A2B Chem LLC | AA66799-1g |

Dibenzo-21-crown 7-ether |

14098-41-0 | 96% | 1g |

$58.00 | 2024-04-20 | |

| Aaron | AR001GE3-1g |

Dibenzo[b,k][1,4,7,10,13,16,19]heptaoxacycloheneicosin, 6,7,9,10,12,13,20,21,23,24-decahydro- |

14098-41-0 | 96% | 1g |

$88.00 | 2025-01-21 | |

| Ambeed | A816441-250mg |

6,7,9,10,12,13,20,21,23,24-Decahydrodibenzo[b,k][1,4,7,10,13,16,19]heptaoxacyclohenicosine |

14098-41-0 | 96% | 250mg |

$30.0 | 2025-02-27 | |

| Crysdot LLC | CD11263398-10g |

6,7,9,10,12,13,20,21,23,24-Decahydrodibenzo[b,k][1,4,7,10,13,16,19]heptaoxacyclohenicosine |

14098-41-0 | 97% | 10g |

$375 | 2024-07-18 | |

| Ambeed | A816441-100mg |

6,7,9,10,12,13,20,21,23,24-Decahydrodibenzo[b,k][1,4,7,10,13,16,19]heptaoxacyclohenicosine |

14098-41-0 | 96% | 100mg |

$18.0 | 2025-02-27 |

Dibenzo-21-crown 7-ether 関連文献

-

Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876

-

Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333

-

Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535

-

Soichiro Tottori,Karolis Misiunas,Vahe Tshitoyan,Ulrich F. Keyser Soft Matter, 2021,17, 5131-5136

14098-41-0 (Dibenzo-21-crown 7-ether) 関連製品

- 2050-46-6(1,2-Diethoxybenzene)

- 14262-60-3(Dibenzo-15-crown-5)

- 14098-44-3(Benzo-15-crown-5)

- 94-71-3(2-Ethoxyphenol)

- 102-40-9(1,3-Bis(2-hydroxyethoxy)benzene)

- 14098-24-9(Benzo-18-crown-6)

- 14187-32-7(2,5,8,15,18,21-hexaoxatricyclo[20.4.0.0?,1?]hexacosa-1(26),9,11,13,22,24-hexaene)

- 14174-08-4(2,3,5,6,8,9-Hexahydro-1,4,7,10-benzotetraoxacyclododecine)

- 493-09-4(2,3-dihydro-1,4-benzodioxine)

- 14174-09-5(Dibenzo-24-crown-8)

推奨される供給者

Amadis Chemical Company Limited

(CAS:14098-41-0)Dibenzo-21-crown 7-ether

清らかである:99%

はかる:5g

価格 ($):277.0

atkchemica

(CAS:14098-41-0)Dibenzo-21-crown 7-ether

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ